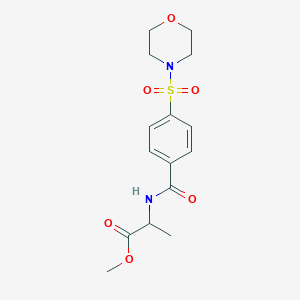

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate

Description

Properties

IUPAC Name |

methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-11(15(19)22-2)16-14(18)12-3-5-13(6-4-12)24(20,21)17-7-9-23-10-8-17/h3-6,11H,7-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRXUGLMAKBHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate typically involves the reaction of 4-(morpholinosulfonyl)benzoic acid with methyl 2-amino propanoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a key intermediate for synthesizing more complex organic molecules, particularly those with biological significance.

Biology

- Biochemical Probes : Due to its structural characteristics, it is investigated as a biochemical probe to study enzyme interactions and cellular mechanisms.

Medicine

- Therapeutic Potential : Research indicates potential applications in drug development, particularly targeting antimicrobial and antitumor activities. The morpholinosulfonyl group enhances solubility and biological interactions, making it a candidate for further medicinal chemistry exploration.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, leveraging its unique properties for various industrial applications.

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate exhibits promising biological activities:

- Antimicrobial Properties : In vitro studies suggest significant antimicrobial efficacy against various pathogens. For instance, compounds with similar structural features have shown activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 16 µg/mL .

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| E. coli | 0.5 - 4 | Sulfamide derivative 1a |

| K. pneumoniae | 2 - 16 | Sulfamide derivative 4a |

| S. aureus | >64 | Sulfamide derivative 1b |

- Antitumor Activity : The compound's potential antitumor effects have been noted in preclinical evaluations where structurally similar compounds demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and ZR-75-1.

Case Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of compounds structurally related to this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited low MIC values (≤6.25 µg/mL), highlighting their potential as effective antimicrobial agents .

Case Study on Antitumor Properties

In a separate investigation, amino acid prodrugs derived from related benzothiazoles were tested for their cytotoxic effects on various cancer models. These studies revealed that modifications in the sulfonamide group could significantly enhance biological activity, suggesting that similar modifications could be beneficial for this compound in developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the morpholino group significantly influences the compound's biological activity. Modifications to this group can enhance solubility and interaction with biological targets, potentially increasing efficacy against specific pathogens or cancer types .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate involves its interaction with specific molecular targets. The morpholinosulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Contradictions

- Synthesis Efficiency : Suzuki coupling (17% yield, ) underperforms compared to acylation-based methods (67–69%, ), suggesting route optimization is critical for scalability.

- Biological Activity: Methotrexate analogs rely on pteridinyl groups for antifolate activity , whereas sulfonylurea herbicides depend on triazine-sulfonyl interactions . The target compound’s morpholinosulfonyl group may bridge these domains, warranting further enzymatic assays.

- Chromatographic Behavior : Methotrexate derivatives exhibit distinct retention times (e.g., 1.51 for dimethylamide ), implying the target compound’s ester group would alter HPLC profiles significantly.

Biological Activity

Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a morpholino group, which enhances its solubility and biological interactions. The sulfonamide moiety is known for its role in various biological activities, including antibacterial and anticancer effects.

In Vitro Studies

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study on sulfamide derivatives revealed that certain compounds displayed potent activity against Escherichia coli and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values ranging from 0.5 to 16 µg/mL . While specific data on this compound is limited, the presence of the morpholino and sulfonyl groups suggests potential efficacy against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| E. coli | 0.5 - 4 | Sulfamide derivative 1a |

| K. pneumoniae | 2 - 16 | Sulfamide derivative 4a |

| S. aureus | >64 | Sulfamide derivative 1b |

The biological activity of this compound may extend to antitumor properties, as suggested by studies on related compounds. For example, certain benzothiazole derivatives have shown selective cytotoxicity towards cancer cell lines by inducing apoptosis through mechanisms involving cytochrome P450 enzymes . The sulfonamide moiety is often implicated in enhancing cellular uptake and modulating drug metabolism, which could be relevant for this compound.

Case Studies

In preclinical evaluations, compounds structurally similar to this compound have demonstrated significant antitumor effects in various cancer models. For instance, amino acid prodrugs of related benzothiazoles exhibited cytotoxic activity against breast cancer cell lines (MCF-7 and ZR-75-1), with effective plasma concentrations persisting for over six hours post-administration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the sulfonamide group can significantly influence the biological activity of these compounds. The presence of the morpholino group appears to enhance both solubility and interaction with biological targets, potentially increasing the efficacy of the compound against specific cancer types or bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.